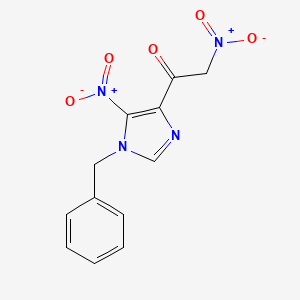
N-(3,4-dimethoxyphenyl)guanidine
Overview
Description
N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3,4-dimethoxyphenyl)guanidine is1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving N-(3,4-dimethoxyphenyl)guanidine are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .Physical And Chemical Properties Analysis
N-(3,4-dimethoxyphenyl)guanidine is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Research: DNA Minor Groove Binders and Kinase Inhibitors
N-(3,4-dimethoxyphenyl)guanidine derivatives have been explored for their potential as DNA minor groove binders . These compounds can interact with the DNA helix, potentially regulating gene expression and offering pathways for novel anticancer therapies. Additionally, guanidine derivatives are being studied as kinase inhibitors , which could lead to new treatments for diseases where kinase activity is dysregulated.
Neuroscience: α2-Noradrenaline Receptor Targeting
Guanidine compounds have shown promise in targeting α2-noradrenaline receptors . This application is significant in neuroscience research, as these receptors play a crucial role in the modulation of neurotransmission and are implicated in various neurological disorders.
Material Science: Superbases in Organocatalysis
The high basicity of guanidine makes it an excellent candidate for use as a superbase in organocatalysis . This application is particularly relevant in material science, where such superbases can catalyze a variety of chemical reactions, leading to the synthesis of new materials and polymers.
Chemical Synthesis: Guanidylating Agents
In synthetic chemistry, N-(3,4-dimethoxyphenyl)guanidine serves as a guanidylating agent . It is used to introduce the guanidine functionality into other molecules, which is a key step in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: Chromatography and Spectroscopy
Due to its unique chemical properties, this compound can be used in analytical chemistry as a standard or reagent in chromatography and spectroscopy methods . Its well-defined structure and reactivity make it suitable for calibrating instruments and validating analytical techniques.
Biotechnology: Enzyme Inhibition Studies
Guanidine derivatives are utilized in biotechnological research to study enzyme inhibition . By interacting with enzymes, they can help understand the mechanisms of enzyme action and contribute to the development of enzyme inhibitors, which have applications in medicine and industry.
Mechanism of Action
Target of Action
N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .
Mode of Action
It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-(3,4-dimethoxyphenyl)guanidine would bind to the α2-adrenoceptor, triggering a response.
Result of Action
As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57004-61-2 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)








